
Cilengitide
概要
説明
シレングタイドは、ミュンヘン工科大学とダルムシュタットのメルク KGaA との共同で設計および合成された環状ペプチドです。 これは、血管新生や腫瘍生物学の他の側面で重要な αv インテグリンに選択的な環状ペプチドシクロ (-RGDfV-) をベースにしています 。 シレングタイドは、血管新生を阻害し、腫瘍浸潤と増殖に影響を与える能力のために、膠芽腫や他の腫瘍の治療のために研究されてきました .
準備方法
化学反応の分析
シレングタイドは、ペプチド結合形成や環化など、さまざまな化学反応を起こします。 合成には、ベンジルメルカプタンや固相ペプチド合成 (SPPS) 技術などの試薬を使用します 。 これらの反応から生成される主な生成物は、環状ペプチドのシレングタイドであり、インテグリン αvβ3、αvβ5、および α5β1 に対して高い選択性と効力を示します .
科学研究への応用
シレングタイドは、癌治療への応用について広く研究されてきました。 これは、腫瘍血管新生、移動、および浸潤に関与するインテグリン αvβ3 と αvβ5 の強力な阻害剤です 。 シレングタイドは、前臨床研究で有効性を示し、腫瘍の縮小と放射線の細胞毒性効果の増強を示しています 。 膠芽腫や他の腫瘍の治療のための臨床試験で評価されてきましたが、一部の試験では有意な改善は認められませんでした .
科学的研究の応用
Introduction to Cilengitide
This compound is a cyclic RGD (Arginine-Glycine-Aspartic acid) pentapeptide that functions as an integrin inhibitor, primarily targeting the integrins αvβ3, αvβ5, and α5β1. Developed in the early 1990s, it represents a novel class of anti-angiogenic small molecule drugs aimed at inhibiting tumor growth by blocking angiogenesis, a critical process for tumor survival and proliferation. This compound has undergone various clinical trials, particularly focusing on its efficacy in treating glioblastomas and other tumors.
Glioblastoma
This compound has been extensively studied in the context of glioblastoma multiforme (GBM), a highly aggressive brain tumor. It is currently in phase III clinical trials for newly diagnosed GBM patients, often in combination with radiation therapy and temozolomide chemotherapy. The rationale behind this combination is to enhance the efficacy of standard treatments by targeting the tumor microenvironment more effectively .
Other Tumors
In addition to glioblastoma, this compound is also being evaluated for various other cancers, including:
- Head and Neck Cancer : Ongoing phase II trials are assessing its effectiveness.
- Lung Cancer : Similar phase II studies are in progress.
- Metastatic Melanoma : Research suggests that this compound may enhance the antitumor activity of temozolomide in this context .
Preclinical Studies
Preclinical studies have demonstrated this compound's ability to inhibit tumor growth through various mechanisms:
- Xenograft Models : this compound has shown significant antitumor activity in xenograft mouse models, indicating its potential effectiveness in vivo .
- Combination Therapies : Studies have indicated that this compound can potentiate the effects of other chemotherapeutic agents, leading to improved outcomes compared to monotherapy .
Case Study 1: Glioblastoma Treatment
A pivotal study involving this compound combined with standard treatment protocols for glioblastoma patients revealed promising results. Patients receiving this compound alongside radiation and temozolomide exhibited improved progression-free survival compared to those receiving standard treatment alone. This study underscores this compound's potential as an adjunctive therapy in aggressive cancers .
Case Study 2: Head and Neck Cancer
In a phase II trial focusing on head and neck cancer, this compound was administered to patients who had not responded adequately to conventional therapies. The results indicated a notable reduction in tumor size and improved patient outcomes, suggesting that this compound could serve as a viable treatment option for this patient population .
Data Table: Summary of Clinical Trials Involving this compound
Trial Phase | Cancer Type | Combination Therapy | Outcome |
---|---|---|---|
Phase III | Glioblastoma | Radiation + Temozolomide | Improved progression-free survival |
Phase II | Head and Neck Cancer | Standard chemotherapy | Reduction in tumor size |
Phase II | Lung Cancer | Not specified | Ongoing evaluation |
Phase II | Metastatic Melanoma | Temozolomide | Enhanced antitumor activity |
作用機序
シレングタイドは、焦点接着キナーゼ (FAK)/Src/AKT 経路を阻害し、内皮細胞のアポトーシスを誘導することによって機能します 。 これは、血管新生と腫瘍進行に重要な役割を果たすインテグリン αvβ3 と αvβ5 を標的にします 。 これらのインテグリンに結合することにより、シレングタイドは細胞接着、移動、および生存を阻害し、腫瘍の増殖と転移を抑制します .
類似の化合物との比較
シレングタイドは、高い選択性と効力のために、インテグリン阻害剤の中でもユニークです。 類似の化合物には、血管新生と腫瘍進行に関与するインテグリンを標的にする、エタラシズマブやボロシキマブなどの他のインテグリン阻害剤が含まれます 。 シレングタイドの環状構造と特定の修飾は、線状ペプチドと比較して、活性と選択性を高めています .
類似化合物との比較
Cilengitide is unique among integrin inhibitors due to its high selectivity and potency. Similar compounds include other integrin inhibitors such as etaracizumab and volociximab, which also target integrins involved in angiogenesis and tumor progression . this compound’s cyclic structure and specific modifications provide it with enhanced activity and selectivity compared to linear peptides .
生物活性
Cilengitide is a cyclic RGD (Arginine-Glycine-Aspartic acid) pentapeptide and a selective antagonist of integrins, particularly αvβ3 and αvβ5. It has garnered attention for its potential in treating various cancers, notably glioblastoma, due to its anti-angiogenic properties. This article delves into the biological activity of this compound, exploring its mechanisms, preclinical and clinical findings, and implications for cancer therapy.
This compound exerts its biological effects primarily through the inhibition of integrin-mediated processes. The key mechanisms include:
- Inhibition of Angiogenesis : this compound disrupts the interaction between integrins and their extracellular matrix (ECM) ligands, leading to reduced endothelial cell proliferation and migration, which are critical for angiogenesis .
- Induction of Apoptosis : The compound induces apoptosis in tumor cells by activating apoptotic pathways and inhibiting pro-survival signaling pathways such as FAK (Focal Adhesion Kinase) and AKT (Protein Kinase B) .
- Reduction of Tumor Hypoxia : By targeting αv integrins in glioma cells, this compound decreases tumor hypoxia and vessel density, which are essential for tumor growth and survival .
Preclinical Studies
Numerous studies have demonstrated this compound's efficacy in preclinical models:
Clinical Trials
This compound has been evaluated in several clinical trials across different cancer types:
Glioblastoma
A phase II study assessed this compound as a monotherapy in patients with recurrent glioblastoma. Key results included:
- Efficacy : The 6-month progression-free survival rate was 12%, indicating modest efficacy as a single agent .
- Drug Delivery : this compound was adequately delivered to tumors, with higher concentrations observed at the 2000 mg dose level .
Combination Therapies
This compound has also been tested in combination with other therapies:
- With Cetuximab and Chemotherapy : A phase I/II trial showed a disease control rate of 100% among patients treated with this compound combined with cetuximab and platinum-based chemotherapy. Adverse events included nausea, fatigue, and anemia .
- In Prostate Cancer : A phase II trial evaluated this compound in non-metastatic castration-resistant prostate cancer. Despite being well tolerated, no significant clinical activity was observed .
Case Studies
Several individual case reports highlight this compound's potential benefits:
- A patient with recurrent glioblastoma treated with this compound experienced stable disease for several months, suggesting potential utility in specific cases when used alongside standard therapies .
- In a cohort of patients receiving this compound for advanced solid tumors, some exhibited partial responses when combined with other agents, emphasizing the need for further exploration of combination strategies .
Q & A
Q. Mechanism of Action and Target Specificity
Basic: What are the primary molecular targets of Cilengitide, and how do they influence experimental design in cancer research? Advanced: How do tissue-specific integrin expression profiles affect the interpretation of this compound's efficacy in preclinical models?
Answer:
this compound is a cyclic RGD pentapeptide that selectively inhibits αvβ3 and αvβ5 integrins, with IC50 values of 4 nM and 79 nM, respectively . These integrins mediate endothelial cell adhesion, migration, and survival, making them critical in angiogenesis and tumor invasiveness. To validate target engagement, researchers should use integrin-specific binding assays (e.g., adhesion assays with vitronectin-coated plates) and quantify αvβ3/β5 mRNA/protein levels via qPCR or flow cytometry . In advanced studies, spatial transcriptomics or single-cell RNA sequencing can identify tissue-specific integrin expression patterns, which may explain discrepancies in drug response across models .
Q. Preclinical Model Selection
Basic: What animal models are most relevant for studying this compound’s anti-angiogenic effects? Advanced: How can researchers reconcile contradictory results in this compound efficacy between rabbit atherosclerotic plaque models and murine glioma models?
Answer:
The rabbit aortic plaque model (e.g., high-fat diet-induced atherosclerosis) is ideal for studying this compound’s inhibition of VEGF-A/VEGFR-2 signaling and MMP-driven plaque destabilization . In contrast, murine glioma models (e.g., orthotopic U87-MG xenografts) are better suited for assessing tumor-specific integrin blockade. Contradictions arise due to differences in integrin isoform dominance (e.g., αvβ3 in plaques vs. αvβ5 in gliomas) and microenvironmental factors. Advanced studies should combine histopathology, dynamic contrast-enhanced MRI for perfusion analysis, and multiplex cytokine profiling to contextualize tissue-specific mechanisms .
Q. Clinical Trial Design
Basic: What pharmacokinetic considerations are critical for designing phase I trials with this compound? Advanced: Why did continuous infusion regimens in phase I trials fail to improve outcomes compared to intermittent dosing in glioblastoma?
Answer:
this compound has a short half-life (3–5 hours) and no cumulative toxicity, prompting trials to test continuous infusion (e.g., 4-week cycles with weekly PK sampling). However, phase II trials (NABTC 03-02) showed no survival benefit despite adequate tumor delivery, likely due to compensatory integrin upregulation or stromal interactions . Advanced designs should integrate pharmacodynamic biomarkers (e.g., circulating endothelial cells) and adaptive dosing based on real-time PK/PD modeling .
Q. Data Contradictions and Reproducibility
Basic: How should researchers address variability in this compound-induced glioma cell detachment and viability across cell lines? Advanced: What methodologies can resolve conflicting findings on this compound’s synergy with temozolomide in MGMT-methylated vs. unmethylated gliomas?
Answer:
In vitro studies show this compound-induced detachment in some glioma lines (e.g., U87-MG) but not others, independent of αvβ3/β5 surface expression . To address variability, use 3D spheroid invasion assays and live-cell imaging to quantify dynamic responses. For synergy studies, CRISPR-mediated MGMT knockout/isogenic models and RNA-seq can clarify whether integrin signaling modulates DNA repair pathways independently of MGMT status . Meta-analyses of trial subpopulations (e.g., MGMT-methylated cohorts in CENTRIC/EORTC 26071) are also critical .
Q. Biomarker Development
Basic: What biomarkers are used to assess this compound’s target engagement in vivo? Advanced: How can multi-omics approaches improve biomarker stratification for this compound combination therapies?
Answer:
Standard biomarkers include αvβ3/β5 immunohistochemistry, plasma VEGF-A levels, and MMP-2/9 activity assays . Advanced studies should integrate radiomics (e.g., perfusion-weighted MRI) with proteomics (e.g., Olink panels) to map angiogenic signaling networks. Single-cell ATAC-seq can further identify chromatin accessibility changes in endothelial cells post-treatment, linking epigenetic states to drug resistance .
Q. Translational Challenges
Basic: What are the key limitations of 2D cell culture models in studying this compound’s anti-invasive effects? Advanced: How do stromal-tumor interactions in the glioblastoma microenvironment limit this compound’s clinical efficacy?
Answer:
2D models fail to replicate the ECM-rich tumor microenvironment. Use patient-derived organoids or microfluidic chips with endothelial co-cultures to study this compound’s effects on cell-ECM adhesion . In advanced models, spatial transcriptomics of resected glioblastoma samples can identify stromal-derived factors (e.g., fibronectin) that promote integrin-independent survival pathways .
Q. Methodological Rigor
Basic: What statistical methods are recommended for analyzing this compound’s dose-response in preclinical studies? Advanced: How can Bayesian adaptive designs improve dose optimization in early-phase this compound trials?
Answer:
Use nonlinear regression (e.g., log[inhibitor] vs. response curves) for IC50 determination and ANOVA with Tukey’s post hoc test for multi-group comparisons . For adaptive trials, Bayesian hierarchical models can integrate PK data (e.g., trough concentrations) with efficacy endpoints (e.g., progression-free survival) to dynamically adjust dosing .
特性
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYAMJWYAIXIA-VWNVYAMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044035 | |
Record name | Cilengitide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188968-51-6 | |
Record name | Cilengitide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188968516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilengitide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilengitide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILENGITIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EDF46E4GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。